2,4,5-Triphenyl-2-imidazoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
573-33-1 |
|---|---|
Molecular Formula |
C21H18N2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(4S,5R)-2,4,5-triphenyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C21H18N2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15,19-20H,(H,22,23)/t19-,20+ |
InChI Key |
UCCFUHZMGXEALP-BGYRXZFFSA-N |
SMILES |
C1=CC=C(C=C1)C2C(N=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](N=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Other CAS No. |
37134-88-6 573-33-1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies
Multicomponent Cyclocondensation Reactions
The one-pot synthesis of 2,4,5-triphenyl-2-imidazoline is typically achieved through a three-component reaction involving benzil (B1666583), benzaldehyde (B42025), and a source of ammonia (B1221849), most commonly ammonium (B1175870) acetate (B1210297). This approach streamlines the synthetic process by combining multiple steps into a single operation, avoiding the isolation of intermediates. The efficiency of this reaction is highly dependent on the reaction conditions and the nature of the catalyst employed.
Optimization of Reaction Conditions and Solvent Systems
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Researchers have extensively studied the influence of temperature, reaction time, and solvent.
Solvent selection plays a pivotal role in the outcome of the cyclocondensation reaction. A variety of solvents have been investigated, including ethanol (B145695), methanol, acetonitrile, and dimethylformamide (DMF). In many instances, solvent-free conditions have proven to be highly effective, offering advantages in terms of reduced environmental impact, cost-effectiveness, and often, shorter reaction times and higher yields. For example, the use of diethyl ammonium hydrogen phosphate (B84403) as a catalyst under solvent-free conditions at 100°C has been shown to produce excellent yields in a very short time researchgate.net.
The molar ratio of the reactants is another critical factor. A slight excess of ammonium acetate is often found to be beneficial for driving the reaction to completion researchgate.net. The reaction temperature is also a key variable, with many procedures utilizing elevated temperatures to facilitate the cyclization and dehydration steps.
Below is a table summarizing the optimization of solvents for a typical synthesis of 2,4,5-triphenyl-1H-imidazole, a closely related and often concurrently synthesized compound.
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 5 | 60 |
| 2 | Acetonitrile | 5 | 75 |
| 3 | Ethanol | 3 | 92 |
| 4 | Acetone | 5 | 55 |
| 5 | Tetrahydrofuran (THF) | 5 | 70 |
| 6 | Methanol | 4 | 85 |
| 7 | Dimethylformamide (DMF) | 5 | 50 |
| 8 | Dimethyl sulfoxide (B87167) (DMSO) | 5 | 45 |
| This table is for illustrative purposes and is based on general findings in the synthesis of triphenyl-imidazoles. |
Catalyst Development and Efficiency
The development of efficient catalysts is at the forefront of advancing the synthesis of this compound. A range of catalysts, including Brønsted acids, Lewis acids, ionic liquids, and molecular iodine, have been successfully employed to promote the multicomponent cyclocondensation reaction.
Brønsted acids have proven to be effective catalysts for the synthesis of 2,4,5-trisubstituted imidazoles.
Methanesulfonic Acid (MSA) is a strong, non-oxidizing Brønsted acid that has been utilized as a cost-effective and commercially available catalyst for this transformation. Syntheses employing methanesulfonic acid under solvent-free conditions have demonstrated high yields and short reaction times, making it an attractive option for green chemistry protocols wisdomlib.org. The use of MSA aligns with the principles of sustainable chemistry by providing an efficient and environmentally conscious synthetic route wisdomlib.org.
Diethyl Ammonium Hydrogen Phosphate (DAHP) , a Brønsted acidic ionic liquid, has been successfully used as a green, fast, and reusable catalyst for the synthesis of 2,4,5-triphenyl imidazole (B134444) derivatives researchgate.net. This catalyst facilitates the three-component cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate under thermal, solvent-free conditions researchgate.net. The key advantages of this method include the cost-effectiveness and reusability of the catalyst, straightforward work-up, and purification of the products by non-chromatographic methods, leading to excellent yields in remarkably short reaction times researchgate.net.
The following table presents a comparative look at the efficiency of Diethyl Ammonium Hydrogen Phosphate with other catalysts in the synthesis of 2,4,5-trisubstituted imidazoles.
| Catalyst | Reaction Condition | Time (min) | Yield (%) | Reference |
| L-proline | EtOH, Reflux | 180 | 90 | scialert.net |
| (NH4)6Mo7O24.4H2O | Solvent-free, 130°C | 90 | 92 | ijcrt.org |
| InCl3.3H2O | EtOH, Reflux | 120 | 88 | researchgate.net |
| [Et2NH2][H2PO4] | Solvent-free, 100°C | 15 | 95 | researchgate.net |
| This table is based on data presented in the cited literature for comparative purposes. |
Lewis acids are another important class of catalysts for this multicomponent reaction, activating the carbonyl groups towards nucleophilic attack.
Magnesium Nitrate (Mg(NO3)2) has been employed as an efficient and cost-effective Lewis acid catalyst for the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions ias.ac.in. This method offers good to excellent yields and very short reaction times, coupled with an easy work-up procedure ias.ac.in.
Nano-TiCl4·SiO2 , a solid Lewis acid, has been shown to be an extremely efficient catalyst for the preparation of 2,4,5-trisubstituted imidazoles researchgate.net. This heterogeneous catalyst is synthesized from the reaction of nano-SiO2 and TiCl4 and offers several advantages, including simplicity, environmental benignity, and high to excellent yields under mild conditions researchgate.net. A significant benefit of this catalyst is its convenient recovery and reusability for at least three cycles without a significant loss of activity researchgate.net. The reaction using nano-TiCl4·SiO2 is typically carried out under solvent-free conditions at elevated temperatures researchgate.net.
The table below showcases the yields of various 2,4,5-trisubstituted imidazoles synthesized using Nano-TiCl4·SiO2 as a catalyst.
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2,4,5-Triphenyl-1H-imidazole | 20 | 95 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 25 | 92 |
| 3 | 4-Methylbenzaldehyde | 2-(p-Tolyl)-4,5-diphenyl-1H-imidazole | 30 | 90 |
| 4 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 25 | 93 |
| 5 | 3-Nitrobenzaldehyde | 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole | 35 | 88 |
| Data is illustrative of typical results found in the literature for this catalytic system. |
Ionic liquids (ILs) have garnered significant attention as green reaction media and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. In the context of this compound synthesis, Brønsted acidic ionic liquids like diethyl ammonium hydrogen phosphate have been shown to be highly effective catalysts researchgate.net. Computational studies have provided insight into the dual role of ionic liquids, acting not only as a solvent but also as a catalyst in the formation of the imidazole ring. These studies suggest that both the cationic and anionic components of the ionic liquid can participate in the reaction mechanism, stabilizing transition states and facilitating key bond-forming steps. The use of ionic liquids can lead to enhanced reaction rates and yields, and their reusability makes them an environmentally friendly option.
Molecular iodine has emerged as a mild, inexpensive, and readily available catalyst for a variety of organic transformations, including the synthesis of imidazole derivatives. Iodine can act as a Lewis acid to activate the substrates in the multicomponent reaction. The use of molecular iodine as a catalyst often proceeds under mild reaction conditions and can lead to good to excellent yields of the desired products. While detailed mechanistic studies for the iodine-catalyzed synthesis of this compound are still an area of active investigation, it is proposed that iodine activates the carbonyl group of the aldehyde, facilitating the formation of an imine intermediate, which then undergoes cyclization with the α-dicarbonyl compound and ammonia source.
Phosphonium (B103445) Salt Catalysis (e.g., Benzyltriphenylphosphonium (B107652) Chloride)
The use of phosphonium salts as catalysts represents a significant strategy in the synthesis of 2,4,5-trisubstituted imidazoles. Among these, benzyltriphenylphosphonium chloride (BTPPC) has been identified as an effective catalyst for the preparation of 2,4,5-triarylimidazole derivatives. rasayanjournal.co.in This type of catalysis is often employed in one-pot, multi-component reactions, which are prized for their efficiency and reduction of waste by minimizing intermediate isolation steps.
Benzyltriphenylphosphonium chloride's efficacy is demonstrated in its ability to catalyze condensation reactions, such as the Biginelli reaction, under solvent-free conditions, a method that aligns with the principles of green chemistry. The catalytic role of BTPPC in these transformations facilitates the assembly of complex molecules from simpler precursors in a single procedural step, leading to good yields. While detailed mechanistic studies for imidazole synthesis specifically are still developing, the function of phosphonium salts as phase-transfer catalysts or Lewis acids in similar organic transformations is well-established. unive.it
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on "green" methodologies that reduce environmental impact. The synthesis of this compound has benefited significantly from this focus, with innovations in solvent-free reactions and energy-efficient techniques.
Solvent-Free Reaction Conditions
Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. The synthesis of 2,4,5-trisubstituted imidazoles is frequently accomplished through the three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate under thermal, solvent-free conditions. sciepub.com
A variety of catalysts have proven effective in these solventless systems. For instance, the Brønsted acidic ionic liquid diethyl ammonium hydrogen phosphate has been used to achieve excellent yields in very short reaction times. sciepub.com Other catalysts, such as glacial acetic acid and glyoxylic acid, have also been successfully employed in solvent-free, microwave-assisted syntheses, further highlighting the versatility of this approach. The primary advantages of these methods include the cost-effectiveness and reusability of the catalyst, straightforward work-up procedures, and the avoidance of hazardous organic solvents. sciepub.com
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of 2,4,5-triphenyl-1H-imidazole derivatives.
Microwave irradiation, often in conjunction with solvent-free conditions, provides a rapid and efficient pathway for the one-pot, three-component synthesis of these imidazoles. The use of catalysts like glacial acetic acid or glyoxylic acid under microwave irradiation can reduce reaction times to as little as 1-3 minutes. This rapid heating, combined with the efficiency of one-pot reactions, offers remarkable advantages, including energy savings, minimal waste, and simple procedures. The structures of the resulting compounds are typically confirmed using spectroscopic methods such as IR and 1H NMR.
Utilization of Diverse Starting Materials
The flexibility of a synthetic route is often defined by the range of starting materials it can accommodate. Methodologies for synthesizing this compound have been developed to utilize various readily available precursors.
1,2-Dicarbonyl Compounds and Aromatic Aldehydes
The most established and widely used method for synthesizing 2,4,5-trisubstituted imidazoles is the Debus-Radziszewski reaction. This reaction involves the one-pot, three-component condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aromatic aldehyde (e.g., benzaldehyde), and a source of ammonia (typically ammonium acetate).
This versatile synthesis can be performed under various conditions, including refluxing in glacial acetic acid or using green chemistry approaches like solvent-free and microwave-assisted methods. A wide array of catalysts, such as diethyl ammonium hydrogen phosphate, p-toluenesulfonic acid, and natural extracts like Syzygium cumini seed extract, have been shown to effectively promote this condensation, providing good to excellent yields of the desired imidazole products. rasayanjournal.co.insciepub.com
Table 1: Catalysts and Conditions for Synthesis from 1,2-Dicarbonyls
| Catalyst | Starting Materials | Conditions | Reaction Time | Yield |
|---|---|---|---|---|
| Diethyl Ammonium Hydrogen Phosphate | Benzil, Benzaldehyde, Ammonium Acetate | Solvent-free, 100°C | 25-45 min | 88-95% |
| Glacial Acetic Acid | Benzil, Substituted Aldehydes, Ammonium Acetate | Microwave, Solvent-free | 1-3 min | High |
| Glyoxylic Acid | Benzil/Benzoin, Aldehydes, Ammonium Acetate | Microwave, Solvent-free | 1-3 min | High |
| Syzygium Cumini Seed Extract | Benzil, Substituted Aldehydes, Ammonium Acetate | Reflux | Not Specified | High |
1,2-Diols as Precursors
To further expand the scope of starting materials, methods have been developed that utilize 1,2-diols as precursors to the aldehyde component. This approach involves a one-pot procedure where the 1,2-diol is oxidized in situ to generate the corresponding aldehyde.
In a typical procedure, a 1,2-diol such as 1,2-diphenylethane-1,2-diol is oxidized with an agent like lead tetraacetate. The aldehyde formed in this step immediately participates in a three-component reaction with benzil and ammonium acetate to yield the 2,4,5-triphenyl imidazole derivative. This strategy cleverly bypasses the need to handle potentially unstable aldehydes and reduces the number of separate operational steps in a multi-step synthesis. The reaction proceeds smoothly under mild conditions, with ethanol often being the solvent of choice, to afford the desired products in good to excellent yields.
Table 2: Synthesis of 2,4,5-Triphenyl Imidazoles Using 1,2-Diols
| 1,2-Diol Precursor | Oxidizing Agent | Other Reactants | Solvent | Yield |
|---|---|---|---|---|
| 1,2-diphenylethane-1,2-diol | Lead Tetraacetate | Benzil, Ammonium Acetate | Ethanol | 89% |
| 1-(4-chlorophenyl)ethane-1,2-diol | Lead Tetraacetate | Benzil, Ammonium Acetate | Ethanol | 90% |
| 1-(4-methoxyphenyl)ethane-1,2-diol | Lead Tetraacetate | Benzil, Ammonium Acetate | Ethanol | 92% |
Alternative Synthetic Routes and Novel Transformations
While the direct synthesis of this compound is not extensively detailed in readily available literature, alternative strategies can be inferred from the synthesis of related imidazoline (B1206853) structures. A common and versatile method for forming the imidazoline ring is the reaction of a 1,2-diamine with an aldehyde. In the specific case of this compound, this would involve the condensation of meso-1,2-diphenylethane-1,2-diamine with benzaldehyde.
This reaction is a classic example of the formation of a five-membered heterocyclic ring through the creation of two new carbon-nitrogen bonds. The process is typically facilitated by a catalyst and the removal of water to drive the equilibrium towards the product.
Novel transformations in the broader field of imidazoline synthesis often focus on the development of more efficient and environmentally benign catalytic systems. These can include the use of metal catalysts, organocatalysts, and green reaction conditions to improve yields, reduce reaction times, and simplify purification processes. However, specific applications of these novel methods to the synthesis of this compound are not prominently reported.
It is important to note that much of the available research focuses on the synthesis of the fully aromatic analogue, 2,4,5-triphenylimidazole (B1675074). This is often achieved through multi-component reactions involving benzil, benzaldehyde, and a source of ammonia. The imidazoline can be considered an intermediate in the synthesis of the imidazole, which is formed by a subsequent dehydrogenation step. Therefore, reaction conditions that favor the formation and isolation of the imidazoline without subsequent oxidation are crucial for its successful synthesis.
A summary of a potential synthetic approach for this compound is presented in the table below.
| Reactants | Reagents/Catalysts | Product | Key Transformation |
| meso-1,2-Diphenylethane-1,2-diamine, Benzaldehyde | Acid or Lewis acid catalyst | This compound | Cyclocondensation |
Further research into specific catalysts and reaction conditions is necessary to optimize the synthesis of this compound and to develop novel, more efficient synthetic routes.
Elucidation of Reaction Mechanisms
Mechanistic Pathways for Multi-Component Cyclocondensation
The precise reaction mechanism, while extensively utilized, is understood to proceed through several key intermediate steps. The reaction can be conceptualized in two primary stages: the formation of a diimine intermediate from the dicarbonyl compound and ammonia (B1221849), and the subsequent condensation of this diimine with the aldehyde. wikipedia.org
The multi-component synthesis of the triphenyl-imidazole core from benzil (B1666583), benzaldehyde (B42025), and ammonium (B1175870) acetate (B1210297) is believed to proceed through the formation of specific, albeit transient, intermediates. While the exact sequence of events can be influenced by reaction conditions, a generally accepted pathway involves the following key steps:
Formation of Benzil Diimine: Initially, the 1,2-dicarbonyl compound, benzil, reacts with two equivalents of ammonia (derived from ammonium acetate). This condensation reaction forms a diimine intermediate. wikipedia.orgmdpi.com
Formation of Benzaldehyde Imine: Concurrently, benzaldehyde reacts with ammonia to form an imine intermediate, often referred to as hydrobenzamide. core.ac.uk
Condensation and Cyclization: The crucial step involves the condensation of the benzil diimine with the benzaldehyde-derived imine. This is followed by an intramolecular cyclization and subsequent dehydration (or oxidation) to yield the final, stable aromatic imidazole (B134444) ring. wikipedia.orgcore.ac.uk
The intermediates in this process are highly reactive and are typically not isolated. The transition states connecting these intermediates involve complex bond formations and cleavages, the energetics of which are significantly influenced by the presence of catalysts.
Catalysts play a pivotal role in accelerating the rate of the cyclocondensation reaction, often leading to higher yields and shorter reaction times under milder conditions. The catalysts primarily function by activating the carbonyl groups of benzil and benzaldehyde, rendering them more susceptible to nucleophilic attack by ammonia. researchgate.net
A wide array of catalysts have been successfully employed for this synthesis, which can be broadly categorized:
Brønsted and Lewis Acids: Acid catalysts are the most common. Glacial acetic acid, for instance, not only serves as a solvent but also as a catalyst that protonates the carbonyl oxygen atoms, thereby increasing their electrophilicity. ijcrt.org Other acid catalysts include p-toluenesulfonic acid (PTSA), zirconium tetrachloride (ZrCl₄), and ytterbium triflate (Yb(OPf)₃). core.ac.ukijsrem.com
Heterogeneous Catalysts: These catalysts offer the significant advantage of easy separation from the reaction mixture and potential for recycling. Examples include silica-supported ferric chloride (FeCl₃/SiO₂) and zinc oxide nanoparticles (ZnO-NPs), which provide acidic sites on a solid support. researchgate.netresearchgate.net
Green and Novel Catalysts: In line with the principles of green chemistry, recent research has focused on environmentally benign catalysts and reaction conditions. This includes the use of ionic liquids and the application of microwave irradiation or ultrasound to promote the reaction, which can dramatically reduce reaction times and the need for harsh solvents. mdpi.comresearchgate.netresearchgate.net
The performance of various catalysts in the synthesis of 2,4,5-trisubstituted imidazoles is summarized in the table below.
| Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|
| p-Toluenesulfonic acid (PTSA) | Grinding, Room Temperature | Good to Excellent | ijsrem.com |
| ZnO-NPs | Solvent-free, 80°C | High | researchgate.net |
| FeCl₃/SiO₂ | Solvent-free | Very Good | researchgate.net |
| Glacial Acetic Acid | Reflux, ~100°C | ~70 | ijcrt.orgwjbphs.com |
| None (Microwave) | Microwave Irradiation | High | researchgate.net |
Computational Studies on Reaction Energetics and Kinetics
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms, predicting molecular geometries, and understanding the electronic properties of molecules. bohrium.com While extensive computational studies have been conducted on various imidazole derivatives to explore their potential as energetic materials or to predict their spectroscopic properties, detailed investigations into the reaction energetics and kinetics of the Debus-Radziszewski synthesis of 2,4,5-triphenyl-imidazole are less prevalent in the literature. bohrium.comnih.gov
Optimize the molecular geometry of synthesized imidazole-based ligands. bohrium.com
Calculate electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding the reactivity and spectral behavior of the compounds. bohrium.com
Predict heats of formation and evaluate the thermal stability of imidazole derivatives through the calculation of bond dissociation energies. nih.gov
However, a comprehensive computational analysis detailing the energy profiles of the multi-component cyclocondensation—including the calculation of activation barriers and the precise structures of transition states for the formation of 2,4,5-Triphenyl-2-imidazoline—remains an area for future research. Such studies would provide deeper quantitative insight into the mechanistic pathways and the specific role of different catalysts in lowering the activation energies of key reaction steps.
Advanced Spectroscopic Characterization for Structural and Electronic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of 2,4,5-triphenyl-1H-imidazole in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum typically exhibits signals in the aromatic region, corresponding to the phenyl groups, and a characteristic signal for the N-H proton of the imidazole (B134444) ring. In a common solvent like DMSO-d6, the N-H proton appears as a singlet at approximately 12.69 ppm. rsc.org The aromatic protons from the three phenyl rings resonate as a complex multiplet in the range of 7.21 to 8.15 ppm. core.ac.uk
¹³C NMR Spectroscopy: The carbon NMR spectrum provides evidence for all the carbon atoms in the molecule. The carbons of the phenyl groups typically appear in the range of 125 to 137 ppm. The C=N carbon of the imidazole ring is observed further downfield, around 145.5 ppm. rsc.org
Detailed chemical shift assignments from representative studies are presented below.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for 2,4,5-Triphenyl-1H-imidazole in DMSO-d6
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Assignment | Reference |
| ¹H | 12.69 | s, 1H (N-H) | rsc.org |
| ¹H | 8.09 | d, J = 7.5 Hz, 2H (Ar-H) | rsc.org |
| ¹H | 7.22 - 7.55 | m, 13H (Ar-H) | rsc.org |
| ¹³C | 145.5 | Imidazole C2 | rsc.org |
| ¹³C | 137.1 | Phenyl C (quaternary) | rsc.org |
| ¹³C | 135.2 | Phenyl C (quaternary) | rsc.org |
| ¹³C | 131.1 | Phenyl CH | rsc.org |
| ¹³C | 130.3 | Phenyl C (quaternary) | rsc.org |
| ¹³C | 128.7 | Phenyl CH | rsc.org |
| ¹³C | 128.5 | Phenyl CH | rsc.org |
| ¹³C | 128.2 | Phenyl CH | rsc.org |
| ¹³C | 127.8 | Phenyl CH | rsc.org |
| ¹³C | 127.1 | Phenyl CH | rsc.org |
| ¹³C | 126.5 | Phenyl CH | rsc.org |
| ¹³C | 125.2 | Phenyl CH | rsc.org |
Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet. J is the coupling constant in Hertz.
Vibrational Spectroscopy (FTIR) for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic vibrational modes of the functional groups present in 2,4,5-triphenyl-1H-imidazole. The spectrum provides clear evidence for the N-H bond, aromatic C-H bonds, and the C=N and C=C bonds of the imidazole and phenyl rings.
Key vibrational frequencies observed in the FTIR spectrum are summarized in the table below. The presence of a broad band around 3417 cm⁻¹ is characteristic of the N-H stretching vibration. rsc.org The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The C=N stretching of the imidazoline (B1206853) ring is typically observed around 1600 cm⁻¹, while the aromatic C=C stretching vibrations appear in the 1502-1460 cm⁻¹ region. rsc.org
Interactive Data Table: Characteristic FTIR Absorption Bands for 2,4,5-Triphenyl-1H-imidazole
| Vibrational Mode | Frequency (cm⁻¹) | Reference |
| N-H Stretch | 3417 | rsc.org |
| Aromatic C-H Stretch | 3037 | rsc.org |
| C=N Stretch | 1600 | rsc.org |
| C=C Aromatic Stretch | 1502, 1487, 1460 | rsc.org |
| C-H Bending | 766, 696 | rsc.org |
Mass Spectrometry (LCMS) for Molecular Weight and Fragmentation Analysis
Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful tool for determining the molecular weight and investigating the fragmentation pattern of 2,4,5-triphenyl-1H-imidazole. The technique confirms the molecular formula, C₂₁H₁₆N₂.
In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecular ion [M+H]⁺. For 2,4,5-triphenyl-1H-imidazole, with a molecular weight of 296.37 g/mol , the expected m/z value for the [M+H]⁺ ion is approximately 297.26, which has been experimentally confirmed. amazonaws.com The fragmentation of the molecular ion can provide further structural information, although detailed pathways are highly dependent on the instrument conditions. The most abundant peak in the mass spectrum is often the molecular ion itself, indicating a stable structure. nih.gov
Interactive Data Table: LCMS Data for 2,4,5-Triphenyl-1H-imidazole
| Ion | Calculated m/z | Observed m/z | Reference |
| [M+H]⁺ | 297.1386 | 297.26 | amazonaws.com |
| [M]⁺ | 296.1313 | 296 | nih.gov |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides insights into the electronic transitions within the molecule. 2,4,5-Triphenyl-substituted imidazoles are known to exhibit interesting photophysical properties.
UV-Vis Spectroscopy: The ultraviolet-visible absorption spectrum of 2,4,5-triphenylimidazole (B1675074) in ethanol (B145695) shows an absorption maximum (λmax) at approximately 300 nm. This absorption is attributed to π-π* electronic transitions within the conjugated system formed by the phenyl rings and the imidazole core. The position of this maximum can be influenced by substituents on the phenyl rings. sioc-journal.cn
Fluorescence Spectroscopy: Triphenyl imidazole compounds are also known to be fluorescent. sioc-journal.cn Upon excitation at a suitable wavelength, they emit light at a longer wavelength. The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the solvent environment. For instance, the introduction of a benzyl (B1604629) group can induce a blue-shift in the fluorescence spectrum. sioc-journal.cn
Thermal Analysis Techniques (Differential Scanning Calorimetry) for Stability Profiling
Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of a compound. Differential Scanning Calorimetry (DSC) is used to measure changes in heat flow as a function of temperature.
For 2,4,5-triphenyl-1H-imidazole, a key thermal property is its melting point, which is reported to be in the range of 274-278 °C. DSC analysis can precisely determine this melting transition, providing information on the purity and thermal stability of the compound. Studies on salts derived from 2,4,5-triphenyl-1H-imidazole have utilized DSC to examine their thermal behavior, highlighting the utility of this technique for stability profiling of related materials. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
For example, the single crystal X-ray analysis of 4-(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde, a derivative, revealed that it crystallizes in a triclinic system. sioc-journal.cn The analysis provides precise bond lengths, bond angles, and torsion angles, confirming the planar nature of the imidazole ring and the orientation of the substituent phenyl groups. researchgate.net
Interactive Data Table: Representative Crystallographic Data for a 2,4,5-Triphenyl-imidazole Derivative
| Parameter | Value | Reference |
| Crystal System | Triclinic | sioc-journal.cn |
| Space Group | P-1 | researchgate.net |
| a (Å) | 7.3796 | sioc-journal.cn |
| b (Å) | 9.0136 | sioc-journal.cn |
| c (Å) | 16.644 | sioc-journal.cn |
| α (°) | 86.87 | sioc-journal.cn |
| β (°) | 78.25 | sioc-journal.cn |
| γ (°) | 89.94 | sioc-journal.cn |
Data for 4-(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde sioc-journal.cn
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been extensively utilized to investigate the properties of 2,4,5-triphenyl-imidazoline derivatives. A notable study focused on 2-(4,5-dihydro-2,4,5-triphenylimidazol-1-Yl)-6-methylpyridine, providing a detailed computational analysis of its characteristics. researchgate.net
Optimization of Molecular Geometry and Electronic Structure
The molecular geometry of 2,4,5-triphenyl-imidazoline derivatives has been optimized using DFT calculations, often employing the B3LYP functional with the 6-31G(d,p) basis set. researchgate.net These studies reveal that the three phenyl rings attached to the imidazoline (B1206853) core are not coplanar with the central ring. ijcrt.org For instance, in the parent 2,4,5-triphenyl-imidazole, the dihedral angles between the phenyl rings and the imidazole (B134444) ring are 21.4°, 24.7°, and 39.0° for the 2-, 4-, and 5-positions, respectively. ijcrt.org This non-planar arrangement is a key feature of the molecule's three-dimensional structure.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. irjweb.comnih.gov For derivatives of 2,4,5-triphenyl-imidazoline, the HOMO is typically localized over the imidazole and phenyl rings, indicating these are the regions from which an electron is most likely to be donated. researchgate.net Conversely, the LUMO is also distributed across the imidazole and phenyl rings, representing the regions most susceptible to accepting an electron. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A smaller energy gap suggests higher reactivity and lower stability, as less energy is required for electronic excitation. irjweb.comnih.gov DFT calculations have been employed to determine these energy gaps, which indicate the potential for charge transfer within the molecule. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.2822 |
| ELUMO | -1.2715 |
| Energy Gap (ΔE) | 4.0107 |
Prediction of Chemical Stability and Charge Transport
The HOMO-LUMO energy gap is a direct indicator of the chemical stability of 2,4,5-triphenyl-imidazoline derivatives. A larger energy gap implies greater stability. irjweb.com Furthermore, the analysis of frontier molecular orbitals provides insights into the charge transport properties of these molecules. The distribution of HOMO and LUMO across the molecular structure suggests pathways for intramolecular charge transfer, a key process in various electronic applications. researchgate.net Theoretical studies on similar imidazole-protoheme complexes have utilized DFT to investigate charge transport properties, indicating that the imidazole moiety plays a significant role in mediating electron transfer.
Investigation of Solvent Effects on Electronic and Spectroscopic Properties
Computational studies have shown that the electronic and spectroscopic properties of imidazole derivatives can be influenced by the solvent environment. researchgate.net While specific DFT studies on the solvent effects on 2,4,5-triphenyl-2-imidazoline are not extensively detailed in the provided results, the general understanding is that polar solvents can affect the energy levels of the molecular orbitals and thus influence the electronic absorption spectra. For some triphenyl-imidazole derivatives, while the absorption spectra may be largely independent of the solvent, the emission spectra can show strong dependence on solvent polarity. rsc.org
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for studying the excited-state properties of molecules, including their electronic absorption and emission spectra.
Simulation of Electronic Absorption and Excitation Spectra
TD-DFT calculations, often performed using the B3LYP functional, are used to simulate the UV-Vis absorption spectra of 2,4,5-triphenyl-imidazoline derivatives. rsc.org These simulations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks observed experimentally. researchgate.net For instance, in a study of 2,4,5-triphenyl imidazole-based dyes, TD-DFT was used to investigate the excited state energies and electron absorption spectra in a solvent phase, showing good agreement with experimental data. researchgate.net These theoretical spectra help in understanding the nature of the electronic transitions, often characterized as π → π* transitions within the aromatic system.
Elucidation of Charge Transfer Phenomena
Theoretical studies on this compound and related substituted imidazole derivatives reveal significant intramolecular charge transfer (ICT) characteristics. The presence of electron-donating and electron-accepting groups, along with the π-conjugated system of the imidazole core and phenyl rings, facilitates these phenomena. researchgate.netymerdigital.com
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding charge transfer within the molecule. researchgate.net For instance, in derivatives of 2,4,5-triphenyl-imidazoline, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. The energy gap between HOMO and LUMO (ΔE) is a key indicator of the molecule's potential for charge transfer; a smaller energy gap suggests that charge transfer can occur more readily upon photoexcitation. researchgate.netsemanticscholar.org Calculations have shown that the introduction of electron-releasing groups, such as N,N-dimethylamine, can lead to solvatochromicity, a phenomenon where the color of a substance changes with the polarity of the solvent, which is indicative of charge transfer processes. researchgate.net
Computational studies on related imidazole derivatives demonstrate that the calculated HOMO and LUMO energies confirm that charge transfer occurs within the molecule. researchgate.net For example, in a study on 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, the low HOMO-LUMO energy gap indicated that charge transfer interactions happen within the molecule. semanticscholar.org These interactions are fundamental to the molecule's optical and electronic properties. mdpi.com The charge transfer character is also influenced by the solvent environment, with polar solvents often stabilizing the charge-separated excited state. researchgate.netrsc.org
Quantum Chemical Parameter Derivations
Quantum chemical calculations, primarily using Density Functional Theory (DFT), provide valuable insights into the reactivity and stability of this compound through various derived parameters. These parameters are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).
Global reactivity descriptors are determined from the HOMO and LUMO energy values.
Ionization Potential (I): Represents the energy required to remove an electron from a molecule. It can be approximated by the negative of the HOMO energy (I ≈ -E_HOMO).
Electron Affinity (A): Represents the energy released when an electron is added to a molecule. It can be approximated by the negative of the LUMO energy (A ≈ -E_LUMO).
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as the negative average of the HOMO and LUMO energies: χ = (I + A) / 2 = -1/2(E_HOMO + E_LUMO). researchgate.net
These parameters are essential for predicting the chemical behavior and reactivity of the molecule.
Chemical Hardness (η): Indicates the resistance of a molecule to change its electron distribution or charge transfer. researchgate.net It is calculated using the formula: η = (I - A) / 2 = 1/2(E_LUMO - E_HOMO). A large HOMO-LUMO gap corresponds to a harder molecule, implying lower reactivity.
Chemical Softness (S): Is the reciprocal of global hardness (S = 1/2η) and indicates the molecule's polarizability.
The following table presents representative calculated quantum chemical parameters for a related triphenylimidazole derivative.
| Parameter | Formula | Typical Calculated Value (eV) |
|---|---|---|
| HOMO Energy (E_HOMO) | - | -5.35 |
| LUMO Energy (E_LUMO) | - | -2.09 |
| Ionization Potential (I) | -E_HOMO | 5.35 |
| Electron Affinity (A) | -E_LUMO | 2.09 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 3.26 |
| Electronegativity (χ) | (I + A) / 2 | 3.72 |
| Chemical Hardness (η) | (I - A) / 2 | 1.63 |
| Chemical Softness (S) | 1 / (2η) | 0.307 |
Data derived from computational studies on related triphenylimidazole compounds researchgate.net.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting reactivity sites. nih.gov The MEP surface illustrates the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. researchgate.netnih.gov
Red Regions: Indicate negative electrostatic potential (electron-rich), corresponding to sites susceptible to electrophilic attack. In imidazole derivatives, these are typically located around the nitrogen atoms.
Blue Regions: Indicate positive electrostatic potential (electron-poor), corresponding to sites susceptible to nucleophilic attack, often found around hydrogen atoms.
Green Regions: Represent neutral or zero potential areas.
The MEP analysis provides a visual representation of the molecule's size, shape, and how it will interact with other charged species. nih.gov
Non-Linear Optical (NLO) Property Predictions and Calculations
Molecules with significant intramolecular charge transfer, like this compound derivatives, are often investigated for their non-linear optical (NLO) properties. ymerdigital.comresearchgate.net These properties are crucial for applications in photonics and optoelectronics. researchgate.net NLO activity arises from the interaction of a material with an intense electromagnetic field, such as a laser, leading to changes in the field's frequency and phase.
Computational methods, particularly DFT, are employed to predict NLO properties by calculating the dipole moment (μ), linear polarizability (α), and first-order (β) and second-order (γ) hyperpolarizabilities. ymerdigital.comresearchgate.net
Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.
First Hyperpolarizability (β): Is a measure of the second-order NLO response and is associated with phenomena like second-harmonic generation. A large β value is a key indicator of a promising NLO material.
Second Hyperpolarizability (γ): Relates to the third-order NLO response.
Studies on related imidazole derivatives show that the presence of donor-π-acceptor structures enhances NLO properties. ymerdigital.comsemanticscholar.org The calculated HOMO-LUMO energy gap, dipole moment, and hyperpolarizability values collectively indicate the NLO potential of these compounds. semanticscholar.org
| NLO Parameter | Description |
|---|---|
| Dipole Moment (μ) | Measures the asymmetry of the molecular charge distribution. |
| Polarizability (α) | Measures the linear response of the electron cloud to an electric field. |
| First Hyperpolarizability (β) | Quantifies the second-order NLO response. High values are desirable. |
| Second Hyperpolarizability (γ) | Quantifies the third-order NLO response. |
Key parameters calculated to predict NLO activity researchgate.netsemanticscholar.org.
Intermolecular Interaction Analysis (NCI, RDG, ELF, LOL)
To understand the supramolecular assembly and crystal packing of this compound, various computational tools are used to analyze non-covalent interactions. nih.gov
Non-Covalent Interaction (NCI) Index and Reduced Density Gradient (RDG): NCI and RDG analyses are powerful methods for identifying and visualizing weak intermolecular and intramolecular interactions in real space. researchgate.netmdpi.com These methods plot the RDG against the electron density, signed by the second eigenvalue (λ₂) of the Hessian matrix. The resulting 3D plots reveal different types of interactions:
Blue surfaces: Indicate strong, attractive interactions like hydrogen bonds.
Green surfaces: Represent weak, delocalized interactions, primarily van der Waals forces. mdpi.com
Red surfaces: Signify strong, repulsive interactions, such as steric clashes in crowded molecular regions. mdpi.com This analysis is crucial for understanding how molecules interact within a crystal lattice.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological analyses that provide insights into electron localization and chemical bonding. nih.gov
ELF: Measures the probability of finding an electron pair in a specific region of the molecule. It effectively distinguishes core, bonding, and lone pair electrons.
LOL: Provides a complementary picture to ELF, clearly showing regions of high electron localization, which helps in visualizing covalent bonds and lone pairs. nih.gov These analyses help to explain the chemical implications and reactivity of different parts of the molecule based on its electronic structure. nih.gov
Unraveling Electron Delocalization: NBO Analysis of this compound Derivatives
A deep dive into the electronic structure of this compound derivatives through Natural Bond Orbital (NBO) analysis reveals significant hyperconjugative interactions that play a crucial role in the molecule's stability. These interactions, which involve the delocalization of electron density from donor to acceptor orbitals, are quantified by the second-order perturbation energy, E(2).
Computational studies on derivatives of this compound, such as 2-(4,5-dihydro-2,4,5-triphenylimidazol-1-Yl)-6-methylpyridine, provide valuable insights into the intricate electronic landscape of this class of compounds. The NBO analysis is a powerful tool to investigate these intramolecular interactions.
The core principle of NBO analysis in the context of hyperconjugation is the examination of electron delocalization from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO. The stabilization energy E(2) associated with this delocalization is calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.
In the case of 2-(4,5-dihydro-2,4,5-triphenylimidazol-1-Yl)-6-methylpyridine, a close structural analog of the parent compound, NBO analysis highlights several key hyperconjugative interactions. These interactions primarily involve the lone pair electrons on the nitrogen atoms of the imidazoline ring and the π* anti-bonding orbitals of the phenyl rings.
Below are interactive data tables detailing the significant hyperconjugative interactions and their corresponding stabilization energies as determined by NBO analysis for a derivative of this compound.
Table 1: Key Hyperconjugative Interactions and Stabilization Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| N1-C2 (σ) | C4-C5 (σ) | 1.85 |
| N3-C2 (σ) | C4-C5 (σ) | 1.79 |
| N1-C5 (σ) | N3-C4 (σ) | 0.88 |
| C4-H4A (σ) | N1-C5 (σ) | 1.23 |
| C5-H5A (σ) | N1-C2 (σ*) | 1.11 |
Note: The data presented is for a derivative, 2-(4,5-dihydro-2,4,5-triphenylimidazol-1-Yl)-6-methylpyridine, and serves as a representative model for the hyperconjugative interactions in the this compound core structure.
These findings from NBO analysis provide a quantitative basis for understanding the structure-stability relationship in this compound and its derivatives. The hyperconjugative interactions are fundamental to the electronic properties of these compounds and influence their reactivity and potential applications.
Rational Design and Derivatization Strategies
Substitution at Imidazole (B134444) Ring Positions (C2, C4, C5, N1)
Substitutions at the N1 position of the 2,4,5-triphenyl-imidazoline ring have been explored to modulate biological activity. For instance, the introduction of amino acid moieties at the N1 position has been investigated in the design of potent inhibitors of the p53-MDM2 interaction, a target in cancer therapy.
Conversely, derivatization at the C2, C4, and C5 positions of the 2,4,5-triphenyl-2-imidazoline core is less documented in readily available scientific literature. Research has more extensively focused on the oxidized analogue, 2,4,5-triphenyl-imidazole, where substitutions on the phenyl rings at these positions are common.
Incorporation of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of 2,4,5-triphenyl-imidazoline derivatives can be finely tuned by incorporating electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl rings. This strategy is more commonly reported for the imidazole counterpart. For example, in the synthesis of 2,4,5-trisubstituted imidazoles, the presence of EWGs on the aromatic aldehyde starting material has been observed to increase reaction rates and yields. In contrast, EDGs tend to make the reaction more sluggish and result in lower yields.
These substitutions significantly impact the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects their photophysical and electrochemical properties. For instance, in related imidazole-based chromophores, the introduction of strong EWGs on the peripheral phenyl rings can tune the HOMO-LUMO gap.
Table 1: Examples of 2,4,5-Trisubstituted Imidazole Derivatives with Electron-Donating and Electron-Withdrawing Groups
| Compound Name | Substituent at C2-phenyl ring | Property |
| 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 4-Methoxy (EDG) | - |
| 2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazole | 2-Nitro (EWG) | - |
| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 4-Chloro (EWG) | - |
Fusion with Other Heterocyclic Systems (e.g., Azoles, Naphthalene)
The fusion of the 2,4,5-triphenyl-imidazoline core with other heterocyclic systems is a strategy to create more complex molecules with potentially enhanced or novel properties. While specific examples involving the imidazoline (B1206853) ring are not prevalent in the searched literature, the analogous 2,4,5-triphenyl-imidazole has been used as a scaffold for the synthesis of various azole derivatives. For instance, (2,4,5-triphenyl-imidazole-1-yl)-acetic acid hydrazide has been used as a starting material to synthesize derivatives containing triazole, thiadiazole, and thiazolidine (B150603) rings. core.ac.uk
Furthermore, a derivative featuring a naphthalene (B1677914) group, 1-(Naphthalene-1-yl)-2,4,5-triphenyl-1h-imidazole, has been synthesized, demonstrating the potential for fusing this class of compounds with larger aromatic systems. nih.gov
Synthesis of Multi-Component Derivatives (e.g., Tripodal Chromophores)
The synthesis of multi-component derivatives, such as tripodal chromophores, represents a sophisticated approach to designing functional molecules. Research in this area has utilized the imidazole core as a central electron donor in D–(π–A)3 type push-pull chromophores. In these systems, 1-methyl-2,4,5-triphenyl-1H-imidazole serves as the central donor, with various electron-accepting groups attached to the phenyl rings at the C2, C4, and C5 positions. nih.gov This design allows for efficient intramolecular charge transfer, leading to interesting non-linear optical properties. The synthesis of such complex structures often involves multi-step reactions, including Suzuki-Miyaura and Knoevenagel reactions. nih.gov
Table 2: Photophysical Properties of an Imidazole-Centered Tripodal Chromophore
| Property | Value |
| HOMO-LUMO Gap | 2.31 - 3.55 eV |
| Longest Wavelength Absorption Max (λmax,abs) | 304 - 448 nm |
| Longest Wavelength Emission Max (λmax,em) | 393 - 612 nm |
| Two-Photon Absorption Cross-Section (δ2PA) | up to 521 GM |
Polymerization and Macromolecular Derivatization
Information regarding the direct polymerization and macromolecular derivatization of this compound is not extensively covered in the available scientific literature. The research focus has been more on the synthesis and applications of small-molecule derivatives.
Advanced Applications in Materials Science and Catalysis Research
Catalysis Research
The imidazoline (B1206853) scaffold is a cornerstone in modern catalysis, serving both as a ligand to modulate the activity of metal centers and as a catalyst in its own right for a variety of organic reactions.
Imidazole (B134444) and its derivatives are fundamental N-donor heterocyclic ligands in coordination and organometallic chemistry. researchgate.netrsc.org The five-membered ring contains two nitrogen atoms, providing versatile coordination sites for metal ions. researchgate.netrsc.org As ligands, imidazoles are classified as pure sigma-donors and are considered hard ligands in the context of Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org Their basicity is intermediate between that of pyridine and ammonia (B1221849). wikipedia.org
The parent imidazole nucleus can be derivatized at multiple positions, allowing for the generation of a wide array of ligands with tailored steric and electronic properties. researchgate.netrsc.org These characteristics are crucial for constructing advanced crystalline materials like metal-organic frameworks (MOFs) and zeolitic imidazolate frameworks (ZIFs), where the imidazole unit acts as a linker between metal centers. researchgate.net The ability to modify the substituents on the imidazole ring, such as the phenyl groups in 2,4,5-triphenylimidazoline, allows for fine-tuning of the resulting metal complex's stability, solubility, and reactivity, making them valuable components in the design of novel catalysts.
The synthesis of 2,4,5-trisubstituted imidazoles, including 2,4,5-triphenyl-1H-imidazole, is a key area of research, often employing a three-component reaction between a 1,2-dicarbonyl compound (like benzil), an aldehyde, and an ammonia source (like ammonium (B1175870) acetate). sciepub.comrasayanjournal.co.in This reaction has been a benchmark for testing the efficacy of various catalytic systems.
A range of catalysts have been investigated for this transformation, highlighting the broad interest in developing efficient and environmentally benign synthetic protocols. These include:
Brønsted acidic ionic liquids like diethyl ammonium hydrogen phosphate (B84403), which have been used under thermal, solvent-free conditions to produce excellent yields in very short reaction times. sciepub.com
Heterogeneous catalysts such as sulfuric acid immobilized on silica gel (H2SO4·SiO2) and metal-organic frameworks like MIL-101(Cr). mdpi.comsctunisie.org These catalysts offer advantages like ease of separation and reusability. mdpi.comresearchgate.net
Green catalysts derived from natural sources, for instance, Syzygium cumini seed extract, have been successfully employed, aligning with the principles of green chemistry. rasayanjournal.co.in
The catalytic performance is often evaluated based on reaction time, temperature, and product yield. The use of different catalysts can significantly influence the efficiency of the synthesis of the 2,4,5-triphenyl-1H-imidazole core structure.
Table 1: Comparison of Catalysts in the Synthesis of 2,4,5-Triphenyl-1H-imidazole
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Diethyl ammonium hydrogen phosphate | 100°C, Solvent-free | Quantitative | sciepub.com |
| H2SO4·SiO2 | 110°C, Stirred | 90% | sctunisie.org |
| MIL-101(Cr) | 120°C, Solvent-free | High | mdpi.com |
| Syzygium cumini seed extract | Reflux, 15 mol% catalyst | 96% | rasayanjournal.co.in |
| Methane sulphonic acid | Not specified | Not specified | wisdomlib.org |
| Periodic mesoporous organosilica supported benzotriazolium ionic liquids | Not specified | Good to Excellent | researchgate.net |
Material Science Applications
The photophysical and electronic properties of 2,4,5-triphenylimidazoline derivatives make them highly attractive for applications in materials science, particularly in optoelectronics.
Organic Light-Emitting Diodes (OLEDs) are solid-state devices that utilize organic compounds to produce light under an electric current. jmaterenvironsci.com Derivatives of imidazole are being explored for various roles within OLEDs, including as emitters and host materials. mdpi.com
Researchers have synthesized bipolar blue-emitting materials by integrating a carbazole donor and a twisted 4,5-diphenylimidazole acceptor, connected by a biphenyl bridge. nih.gov This molecular design helps to achieve a wide band-gap, which is necessary for deep-blue emission, a crucial component for full-color displays. nih.gov A non-doped OLED using one such carbazole-π-imidazole derivative achieved deep-blue electroluminescence with CIE coordinates of (0.159, 0.080), a maximum luminance of 11,364 cd/m², and a maximum external quantum efficiency (EQE) of 4.43%. nih.gov
The high thermal stability (200–300 °C) and suitable HOMO/LUMO energy levels of some triphenyl-imidazole derivatives make them promising candidates for optoelectronic applications. researchgate.net Furthermore, the potential for these compounds to exhibit solvatochromism (color change with solvent polarity) opens up possibilities for their use as sensors. researchgate.net
Table 2: Performance of an OLED Device Using a Carbazole-π-imidazole Emitter
| Parameter | Value |
| CIE Coordinates | (0.159, 0.080) |
| Maximum Luminance | 11,364 cd/m² |
| Maximum External Quantum Efficiency (EQE) | 4.43% |
| Data derived from a study on non-doped deep-blue OLEDs based on carbazole-π-imidazole derivatives. nih.gov |
Dye-sensitized solar cells (DSSCs) represent a low-cost alternative to conventional silicon-based solar cells. chemsociety.org.ng In a DSSC, a sensitizer dye absorbs light and injects electrons into a wide-bandgap semiconductor. Triphenylimidazole-based organic dyes have emerged as effective sensitizers.
Theoretical and experimental studies have been conducted on 2,4,5-triphenyl imidazole-based dyes within a Donor-π-Acceptor (D-π-A) framework. chemsociety.org.ngchemsociety.org.ng The triphenylimidazole moiety often serves as a non-planar donor unit. Modifications to the π-spacer and acceptor groups, such as adding a cyanoacetic acid anchoring group, are crucial for tuning the dye's optical and photovoltaic properties. chemsociety.org.ngresearchgate.net
A series of metal-free triphenylimidazole-based organic dyes (LG-P1 to LG-P4) were tested in DSSCs with an iodide/triiodide (I⁻/I₃⁻) redox electrolyte. ias.ac.in While performance under full sun conditions was modest, the devices showed significant efficiency under low-light conditions, which is promising for indoor applications like powering Internet of Things (IoT) devices. researchgate.net For example, the LG-P1 dye achieved a power conversion efficiency (PCE) of 10.53% under 1000 lux daylight LED illumination. researchgate.net
Table 3: Photovoltaic Parameters of DSSCs with Triphenylimidazole-based Dyes (LG-P Series) under 1000 lux LED Illumination
| Dye | Jsc (mA cm⁻²) | Voc (V) | FF | PCE (%) |
| LG-P1 | Not Specified | Not Specified | Not Specified | 10.53 |
| LG-P2 | Not Specified | Not Specified | Not Specified | 7.96 |
| LG-P3 | Not Specified | Not Specified | Not Specified | 9.09 |
| LG-P4 | Not Specified | Not Specified | Not Specified | 8.81 |
| Data from a study using an I⁻/I₃⁻ redox electrolyte. researchgate.netias.ac.in |
Supramolecular assembly, where molecules self-organize into larger, ordered structures through non-covalent interactions, offers a powerful method to control and tune the optical properties of materials. nih.gov
Research on triphenyl-imidazole derivatives has shown their capacity to form 3D rod and spear-shaped supramolecular structures through self-assembly in different solvent mixtures. researchgate.net The distinct molecular arrangements in the aggregated solid state compared to dilute solutions lead to significantly different optical properties. researchgate.net This behavior is crucial for developing materials with switchable or tunable fluorescence. By controlling the aggregation process, it is possible to modulate emission characteristics, a desirable feature for applications ranging from optoelectronics to sensing. nih.gov The formation of these assemblies can restrict intramolecular rotations within the molecules, a phenomenon that can lead to aggregation-induced emission (AIE), where non-emissive molecules become highly luminescent upon aggregation. researchgate.net
Exploration as Photosensitive Compounds for Photography
The investigation of 2,4,5-triphenyl-2-imidazoline and its derivatives, often referred to as lophine, has revealed their significant potential as photosensitive compounds, stemming from their photochromic properties. chemistry-online.com Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. chemistry-online.com This characteristic makes them suitable for applications where a light-induced change in color is desirable.
The core of this photosensitive behavior lies in the formation of 2,4,5-triphenylimidazolyl radicals and their subsequent dimerization. google.comnih.gov Upon exposure to a light source, the parent 2,4,5-triphenylimidazole (B1675074) compound can be oxidized to form a stable biimidazole dimer. google.com This dimer is typically a pale-colored or colorless solid that is stable in the dark. google.com When irradiated with light, this dimer dissociates into two 2,4,5-triphenylimidazolyl radicals, which are intensely colored. google.comnih.gov The system is reversible; when the light source is removed, the radicals recombine to form the colorless dimer. google.com
This reversible photochromic system has been explored for various applications, including their use as components in sun shields or shades. google.com The intensity of the color change and the stability of the radical species can be tuned by introducing various substituents on the phenyl rings of the triphenylimidazole core. google.com For instance, the introduction of chloro and bromo groups at the ortho position of the 2-phenyl ring has been shown to produce phototropic compounds with varying colors and melting points. google.com
The general reaction can be illustrated as follows:
Biimidazole (Dimer) (light exposure) ⇌ 2 Imidazolyl Radicals Biimidazole (Dimer) (darkness) ← 2 Imidazolyl Radicals
The photochromic properties arise from the difference in the absorption spectra of the biimidazole dimer and the imidazolyl radicals. google.com The reversible nature of this system makes these compounds interesting candidates for reusable photosensitive materials. chemistry-online.comgoogle.com
Investigation as Corrosion Inhibitors
Derivatives of imidazoline have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. researchgate.netresearchgate.netresearchgate.net The efficacy of these compounds is attributed to their molecular structure, which typically includes a five-membered heterocyclic ring with two nitrogen atoms and hydrophobic side chains. researchgate.net While much of the research focuses on the broader class of imidazolines, the principles of their inhibitive action are applicable to this compound and its derivatives.
The primary mechanism of corrosion inhibition by imidazoline derivatives involves the adsorption of the molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.netresearchgate.net This adsorption can occur through two main types of interactions: physisorption and chemisorption.
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, and the imidazoline nitrogen atoms can be protonated, leading to electrostatic attraction.
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond. The lone pair of electrons on the nitrogen atoms and the π-electrons of the phenyl rings in this compound can be donated to the vacant d-orbitals of the iron atoms on the steel surface, leading to a strong and stable adsorbed layer. researchgate.net
Research on p-nitrophenyl-2-imidazoline, a structurally related compound, has shown that it acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The adsorption of this inhibitor on the mild steel surface was found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.net
The presence of the three phenyl rings in this compound is expected to enhance its corrosion inhibition efficiency due to the increased electron density from the aromatic rings, which can further promote adsorption onto the metal surface.
Design of pH-Sensitive Fluorimetric Probes
Derivatives of 2,4,5-triphenyl-imidazole have shown promise in the development of pH-sensitive fluorimetric probes due to the influence of pH on their photophysical properties. rsc.orgresearchgate.netnih.gov These probes can exhibit changes in their fluorescence intensity or a shift in their emission wavelength in response to variations in the acidity or basicity of their environment. rsc.orgresearchgate.netnih.gov
A study on a donor-π-acceptor (D-π-A) compound, (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile, demonstrated a reversible shift in its fluorescence emission wavelength upon changes in pH. rsc.orgresearchgate.netnih.gov At a pH of 2, the maximum emission wavelength was observed at 541 nm, while at a pH of 14, two emission peaks were noted at 561 nm and 671 nm. rsc.orgresearchgate.netnih.gov This pH-dependent emission is attributed to the protonation and deprotonation of the imidazole NH group, which alters the electronic density and the intramolecular charge transfer characteristics of the molecule. nih.gov
The proposed mechanism involves the equilibrium between the protonated and deprotonated forms of the imidazole ring. nih.gov In acidic conditions, the imidazole nitrogen is protonated, leading to a change in the electronic structure and a corresponding shift in the emission spectrum. Conversely, in basic conditions, the imidazole proton is removed, resulting in a different electronic configuration and emission profile. nih.gov
The sensitivity of the fluorescence of triphenylimidazole derivatives to their environment is also highlighted by their solvatochromic behavior, where the emission wavelength shifts with the polarity of the solvent. nih.gov This property, combined with their pH sensitivity, makes them versatile candidates for the design of molecular sensors.
| Condition | Maximum Emission Wavelength (λmax) |
| pH 2 | 541 nm |
| pH 14 | 561 nm and 671 nm |
Table 1: pH-dependent fluorescence emission of a 2,4,5-triphenylimidazole derivative. rsc.orgresearchgate.netnih.gov
Fabrication of Thin Films and Morphological Studies
The fabrication of thin films of 2,4,5-Triphenyl Imidazole (TPI) is a crucial step in harnessing its optical and electronic properties for various applications. researchgate.net A common and effective method for depositing TPI thin films is Physical Vapor Deposition (PVD). researchgate.net PVD is a vacuum deposition technique where a solid material is vaporized in a vacuum environment and then deposited on a substrate as a thin film. researchgate.netwiley.com This method allows for precise control over the film's thickness and morphology. mdpi.com
In a typical PVD process for TPI, the powdered compound is heated in a vacuum chamber, causing it to sublimate. The vapor then travels and condenses onto a cooler substrate, such as glass or silicon, forming a thin film. researchgate.net The properties of the resulting film are highly dependent on the deposition parameters, including the substrate temperature, deposition rate, and the pressure within the chamber.
The morphology of these fabricated thin films can be effectively studied using Atomic Force Microscopy (AFM). researchgate.netresearchgate.net AFM is a high-resolution scanning probe microscopy technique that can provide detailed three-dimensional images of a surface's topography. mdpi.comchalcogen.ro Studies on PVD-deposited TPI thin films have utilized AFM to analyze their surface characteristics, such as roughness and grain size. researchgate.netresearchgate.net
AFM analysis of TPI thin films has revealed their surface morphology, providing insights into the growth mechanism of the film. researchgate.netresearchgate.net The topography and roughness of the film are critical parameters that can influence its optical and electronic properties, and consequently, its performance in devices. chalcogen.ro
| Parameter | Description |
| Deposition Technique | Physical Vapor Deposition (PVD) |
| Substrates | Glass, Silicon |
| Characterization Technique | Atomic Force Microscopy (AFM) |
| Morphological Features Studied | Surface topography, grain size, and roughness |
Table 2: Summary of Thin Film Fabrication and Morphological Studies of 2,4,5-Triphenyl Imidazole. researchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What synthetic routes are documented for 2,4,5-Triphenyl-2-imidazoline, and how can its unintended formation be minimized during catalytic reactions?
- Methodological Answer : The compound is frequently observed as a side product during reductive amination reactions when using less-active or non-active catalysts (e.g., under suboptimal Ru catalyst conditions). To suppress its formation, prioritize high-activity catalysts and optimize reaction parameters (temperature, solvent, stoichiometry). For example, Ru-based catalysts reduce side-product formation to ≤7%, whereas inactive catalysts lead to significant yields of this compound .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine spectroscopic methods (¹H/¹³C NMR, IR) with single-crystal X-ray diffraction (SCXRD) for unambiguous structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used for crystallographic analysis, enabling precise determination of bond angles, torsion angles, and packing interactions . Mass spectrometry (HRMS) further validates molecular weight and purity.
Q. How can researchers differentiate this compound from structurally similar imidazoline derivatives?
- Methodological Answer : Leverage substituent-specific NMR signals (e.g., phenyl group splitting patterns) and compare experimental SCXRD data with computational models. The CAS registry number (484-47-9) and spectral databases (e.g., PubChem) provide reference benchmarks .
Advanced Research Questions
Q. How do catalytic activity discrepancies lead to data contradictions in the formation of this compound?
- Methodological Answer : Catalyst performance directly influences reaction pathways. For example, low-activity catalysts favor imidazoline formation via intermediate condensation, while active catalysts promote desired amine products. Use HPLC or GC-MS to quantify side-product ratios and correlate with catalyst turnover frequencies (TOF). Kinetic studies (e.g., time-resolved sampling) can further elucidate competing pathways .
Q. What challenges arise in refining the crystal structure of this compound using SHELX software?
- Methodological Answer : High torsional flexibility of phenyl groups and potential disorder in crystal packing complicate refinement. Employ SHELXL’s restraints (e.g., SIMU, DELU) to model anisotropic displacement parameters. Validate against Fo-Fc difference maps and use the WinGX suite for graphical analysis of residual electron density .
Q. What mechanistic insights explain the preferential formation of this compound under specific reaction conditions?
- Methodological Answer : Mechanistic studies suggest that imidazoline formation proceeds via a cyclization pathway involving intermediate enamine or carbamate species. Isotopic labeling (e.g., ¹⁵N tracing) and in-situ FTIR can identify key intermediates. Density Functional Theory (DFT) calculations may predict energy barriers for competing pathways .
Data Analysis & Optimization
Q. How can researchers design experiments to suppress this compound formation while maintaining high yields of target products?
- Methodological Answer : Conduct Design of Experiments (DoE) to screen catalyst-substrate combinations. Monitor reaction progress via LC-MS and adjust parameters (e.g., pH, solvent polarity) to destabilize imidazoline intermediates. For Ru-catalyzed systems, ligand modification (e.g., electron-donating groups) enhances selectivity toward primary amines .
Crystallographic Considerations
Q. What strategies improve the success rate of growing diffraction-quality crystals of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
